molecular formula C5H9Na2O8P B101610 (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt CAS No. 18265-46-8

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt

Cat. No.: B101610
CAS No.: 18265-46-8
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-LMQMBFIUSA-L
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Description

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:

    Starting Material: The synthesis begins with a pentose sugar, such as ribose.

    Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.

    Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.

    Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form various derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, esters.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its phosphate group.

    Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Biology

    Metabolic Studies: Utilized in studies of metabolic pathways involving pentose sugars and phosphate groups.

    Enzyme Research: Serves as a substrate or inhibitor in enzyme kinetics studies.

Medicine

    Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting metabolic disorders.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific enzymes or metabolic conditions.

Industry

    Food Industry: Employed as an additive in food products for its stabilizing properties.

    Agriculture: Used in the formulation of fertilizers and growth enhancers.

Comparison with Similar Compounds

Similar Compounds

    Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.

    Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.

    Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.

Uniqueness

    Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.

    Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

18265-46-8

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1

InChI Key

MSUSOPCULOEKKB-LMQMBFIUSA-L

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

SMILES

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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